Structural Differentiation from GSTO1-IN-1
The target compound (CAS 23280-39-9; C₁₀H₁₃ClN₂O₃S; MW 276.74) differs from the characterized GSTO1 inhibitor GSTO1-IN-1 (CAS 568544-03-6; C₁₀H₁₂Cl₂N₂O₃S; MW 311.18) by the absence of a chlorine atom at the 4-position of the phenyl ring and by the para (4-) rather than meta (3-) placement of the dimethylsulfamoyl group [1]. The Ramkumar et al. (2016) GSTO1 inhibitor series established that the N-(3-sulfamoyl)phenyl chloroacetamide regioisomeric scaffold is critical for high-affinity GSTO1 binding; the lead compound C1-27 (the 3-dimethylsulfamoyl-4-chloro regioisomer) achieves an IC₅₀ of 31 nM, whereas analogs lacking the 4-chloro substituent or bearing alternative substitution patterns showed reduced potency in the primary screen, as evidenced by the selection of only 43 compounds from the initial library for dose–response testing [1]. The target compound (para-dimethylsulfamoyl, no additional aryl chlorine) thus occupies a distinct chemical space that is structurally incapable of recapitulating the full GSTO1 binding mode of the C1-27 series, making it suitable for orthogonal profiling, selectivity counterscreening, or scaffold-hopping campaigns [2].
| Evidence Dimension | Structural identity and GSTO1 inhibitory potency |
|---|---|
| Target Compound Data | Structure: 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide (para regioisomer; 0 additional aryl Cl atoms); MW 276.74 Da; No direct GSTO1 IC₅₀ reported. |
| Comparator Or Baseline | GSTO1-IN-1 (C1-27): 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide (meta regioisomer; 1 additional aryl Cl); MW 311.18 Da; GSTO1 IC₅₀ = 31 nM. |
| Quantified Difference | MW difference: −34.44 Da (−11.1%); Regioisomeric switch (para vs. meta dimethylsulfamoyl); Absence of 4-chloro substituent alters ring electron density and steric profile; GSTO1 potency of target compound predicted to be significantly lower (>10-fold) based on SAR trends in Ramkumar et al. 2016. |
| Conditions | GSTO1 enzyme inhibition assay: recombinant GSTO1, 4-nitrophenacyl glutathione reduction readout; inhibitor screening at multiple concentrations; confirmed by competition with CMFDA in-gel fluorescence (Ramkumar et al., Nat Commun 2016). |
Why This Matters
Procurement of the correct regioisomer is essential: the para-dimethylsulfamoyl compound serves as a non-GSTO1-selective control, a scaffold-diversification precursor, or a selectivity probe, not as a substitute for the potent GSTO1 inhibitor C1-27.
- [1] Ramkumar K, Samanta S, Kyani A, et al. Mechanistic evaluation and transcriptional signature of a glutathione S-transferase omega 1 inhibitor. Nat Commun. 2016;7:13084. (Figure 1b: chemical structure of C1-27; Results: IC₅₀ = 31 nM; Supplementary Tables 2–7: SAR data.) View Source
- [2] Xie Y, Tummala P, Oakley AJ, et al. Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. J Med Chem. 2020;63(5):2801–2815. (SAR elaboration of the C1-27 scaffold confirming regioisomeric sensitivity of GSTO1-1 inhibition.) View Source
